Evidence Gap Advisory: Absence of Direct Head-to-Head Bioactivity Data in Public Literature
An exhaustive search of PubMed, Google Patents, PubChem, ChEMBL, BindingDB, ChemSpider, and major vendor technical datasheets (excluding BenchChem, Evitachem, Vulcanchem, and Molecule per project constraints) returned no primary bioactivity data for compound 1105246-46-5. No IC50, Ki, EC50, or cellular assay data were identified for this exact molecule against any biological target. The closest structural comparator with publicly available quantitative data is compound 18b from Jaballah et al. (2019), a 3-[4-{(6-oxo-1,6-dihydropyridazin-3-yl)oxy}phenyl]urea derivative that achieved a VEGFR-2 IC50 of 60.7 nM in an enzymatic assay [1]. However, compound 18b differs from the target compound in both the linker type (ether vs. ethylene bridge) and substitution pattern, and no direct comparison exists. All other quantitative claims for this compound—such as COX-II inhibition ranges of 0.52–22.25 µM attributed to 'related compounds'—originate from excluded vendor sources and lack traceable primary assay documentation.
| Evidence Dimension | VEGFR-2 enzymatic inhibition (IC50) – closest structurally characterized analog |
|---|---|
| Target Compound Data | No publicly available quantitative bioactivity data for CAS 1105246-46-5 |
| Comparator Or Baseline | Compound 18b (3-[4-{(6-oxo-1,6-dihydropyridazin-3-yl)oxy}phenyl]urea derivative): VEGFR-2 IC50 = 60.7 nM |
| Quantified Difference | Cannot be computed; comparator shares pyridazinone-urea scaffold but differs in linker and substitution topology |
| Conditions | VEGFR-2 enzymatic assay; recombinant kinase; ATP concentration not specified for comparator; published in J Enzyme Inhib Med Chem (2019) |
Why This Matters
Procurement decisions must be grounded in vendor Certificates of Analysis and any unpublished screening data supplied by the manufacturer, as public literature provides no basis for differentiating this compound from its nearest analogs.
- [1] Jaballah MY, et al. Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. J Enzyme Inhib Med Chem. 2019 Dec;34(1):1573-1589. doi: 10.1080/14756366.2019.1651723. View Source
- [2] Sabt A, Eldehna WM, Al-Warhi T, Alotaibi OJ, Elaasser MM, Suliman H, Abdel-Aziz HA. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. J Enzyme Inhib Med Chem. 2020 Dec;35(1):1616-1630. doi: 10.1080/14756366.2020.1806259. View Source
